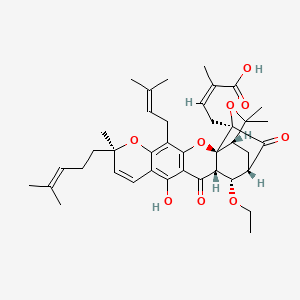
Gambogic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gambogic acid B is a naturally occurring compound extracted from the resin of Garcinia hanburyi, a tree native to Southeast Asia. This compound belongs to the xanthonoid family and is known for its complex caged xanthone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gambogic acid B involves several steps. Initially, the organic components are isolated from the resin. This is followed by the separation of this compound from other organic components via crystallization as its pyridinium salt. Finally, the salt is acidified to isolate the free this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale isolation from commercially available gamboge resin. The process includes solvent extraction, crystallization, and purification to achieve high diastereomeric purity .
Chemical Reactions Analysis
Types of Reactions: Gambogic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Scientific Research Applications
Gambogic acid B has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, with studies showing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel drug delivery systems and as a natural dye in various industrial applications .
Mechanism of Action
Gambogic acid B exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: this compound induces programmed cell death in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by blocking cell cycle progression at the G0/G1 phase.
Targeting Molecular Pathways: this compound targets various molecular pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Gambogic acid B is unique compared to other similar compounds due to its complex caged xanthone structure and potent antitumor properties. Similar compounds include:
Neogambogic Acid: Another xanthonoid with similar antitumor properties but different molecular targets.
Gambogenic Acid: Known for its ability to induce apoptosis and inhibit cell proliferation, similar to this compound .
Properties
Molecular Formula |
C40H50O9 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1 |
InChI Key |
WMAGOAMNTBBBCL-MXHSWORTSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]2C[C@@H]3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)[C@](C2=O)(OC3(C)C)C/C=C(/C)\C(=O)O |
Canonical SMILES |
CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


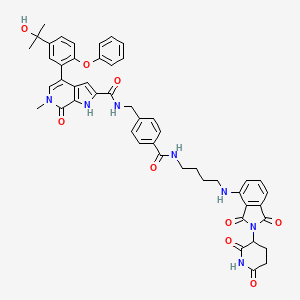
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
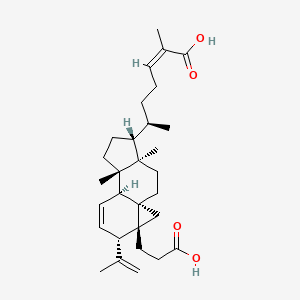
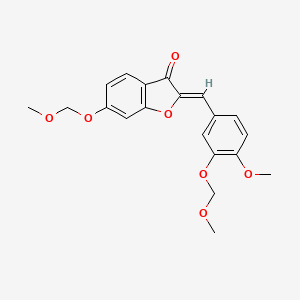
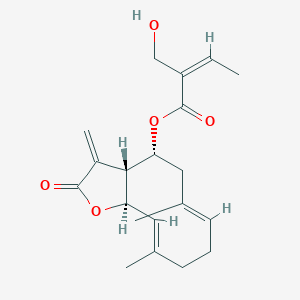
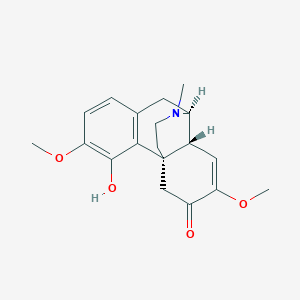
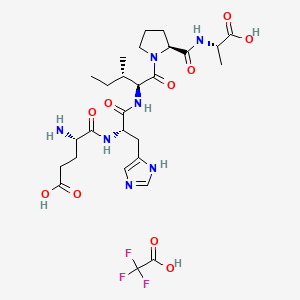
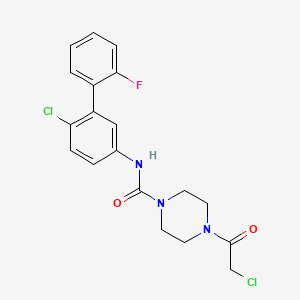
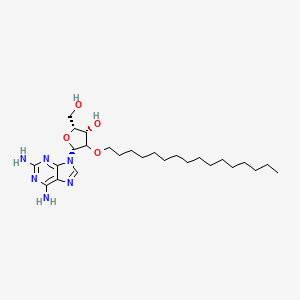
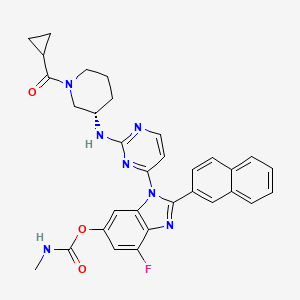

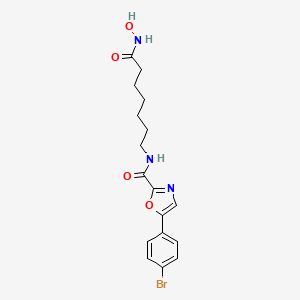
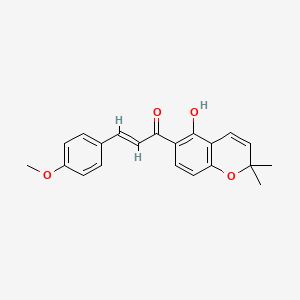
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
